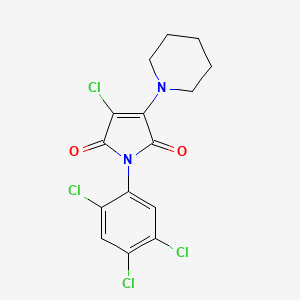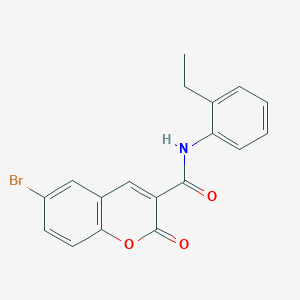methanone](/img/structure/B3444164.png)
[8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone
Descripción general
Descripción
[8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone, also known as AG490, is a synthetic compound that has been widely studied for its potential therapeutic applications. AG490 is a tyrosine kinase inhibitor that has been shown to have a wide range of biological effects, including anti-inflammatory, anti-proliferative, and anti-tumor properties.
Mecanismo De Acción
[8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival. [8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone has been shown to inhibit the activation of several signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways.
Biochemical and Physiological Effects:
[8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In addition, [8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized in large quantities. It has also been extensively studied, making it a well-characterized compound. However, [8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone has some limitations for lab experiments. It has been shown to have poor solubility in water, which can limit its biological activity. In addition, [8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone has been shown to have off-target effects, which can complicate its use in experiments.
Direcciones Futuras
There are several future directions for the study of [8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone. One area of research is the development of more potent and selective tyrosine kinase inhibitors. Another area of research is the development of [8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone-based drug delivery systems, which could improve its solubility and biological activity. In addition, the study of [8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone in combination with other therapeutic agents could lead to the development of more effective cancer therapies. Finally, the study of [8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone in animal models could provide valuable insights into its potential therapeutic applications.
Aplicaciones Científicas De Investigación
[8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several tyrosine kinases, including JAK2, JAK3, and STAT3. These kinases play a critical role in cell proliferation, differentiation, and survival, making them attractive targets for cancer therapy. [8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone has been shown to induce apoptosis in several cancer cell lines, including breast, prostate, and pancreatic cancer cells. In addition, [8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](4-methoxyphenyl)methanone has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S2/c1-4-13-31(26,27)21-18-17(23)7-6-12-24(18)19(22(21)32(28,29)14-5-2)20(25)15-8-10-16(30-3)11-9-15/h6-12H,4-5,13-14,23H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUKECMLPXHWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[8-Amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-methoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3444091.png)
![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B3444094.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B3444106.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B3444114.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3444120.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B3444128.png)

![N-{4-[(3,5-dioxo-1-piperazinyl)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B3444150.png)
methanone](/img/structure/B3444155.png)
methanone](/img/structure/B3444159.png)
![1-[3-(4-fluorobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone](/img/structure/B3444169.png)
![2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3444172.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3444178.png)